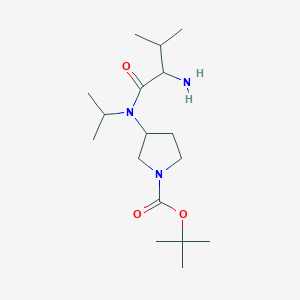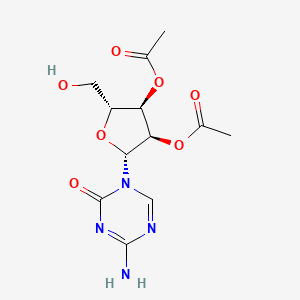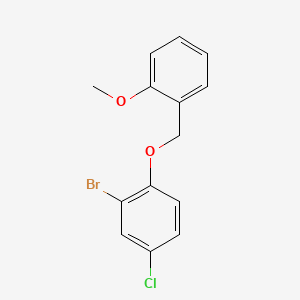![molecular formula C38H31N3S B14770562 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide: is a complex organic compound that features a unique structure combining benzhydryl and biindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide typically involves multi-step organic reactions. The initial step often includes the formation of the biindole core, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The benzhydryl group is then introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the biindole intermediate . Finally, the ethanethioamide group is attached through a condensation reaction with ethanethioamide chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzhydryl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ethanethioamide group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The biindole core is known for its biological activity, and modifications of this structure could lead to new drugs.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions. The ethanethioamide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Diphenylmethane derivatives: These compounds share the benzhydryl group but lack the biindole structure.
Indole derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their substituents.
Benzimidazole derivatives: These compounds have a similar bicyclic structure but differ in their functional groups.
Uniqueness: The uniqueness of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide lies in its combination of the benzhydryl and biindole moieties, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C38H31N3S |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C38H31N3S/c1-25(42)39-31-21-11-8-18-28(31)24-34-36(29-19-9-12-22-32(29)40-34)37-30-20-10-13-23-33(30)41-38(37)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,35,40-41H,24H2,1H3,(H,39,42) |
Clé InChI |
SZQCBJHHTCMJNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


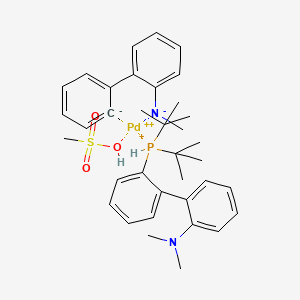

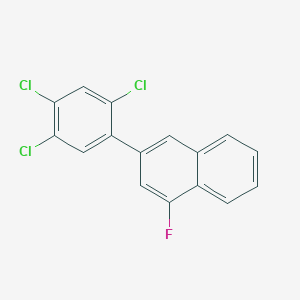
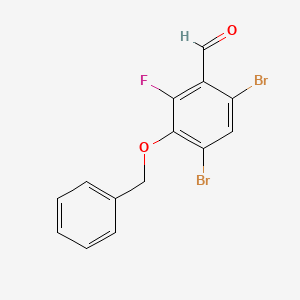
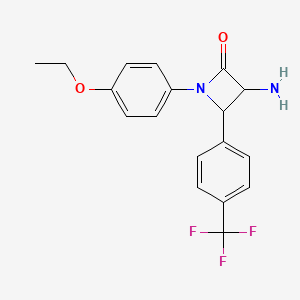
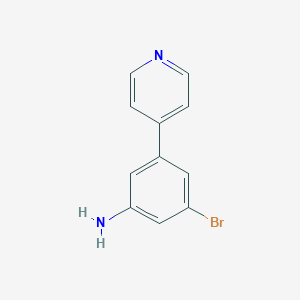
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
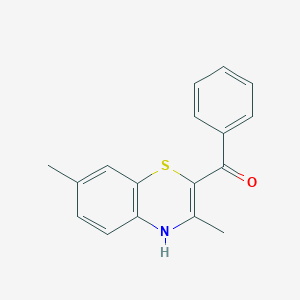
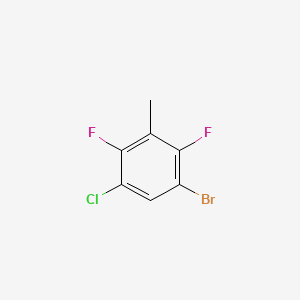
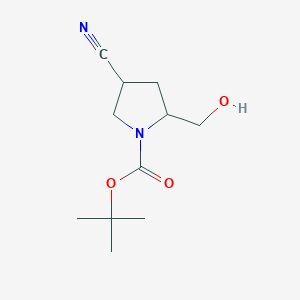
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
